molecular formula C9H12N2O2 B14839220 2-(Dimethylamino)-4-hydroxybenzamide

2-(Dimethylamino)-4-hydroxybenzamide

Cat. No.: B14839220
M. Wt: 180.20 g/mol
InChI Key: MNVWYHRTSPFACA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 4-hydroxybenzoic acid and dimethylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol, and dimethylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(Dimethylamino)-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzamide: Lacks the dimethylamino group, resulting in different chemical properties.

    2-(Dimethylamino)benzamide: Lacks the hydroxy group, affecting its reactivity and applications.

    4-Dimethylaminobenzoic Acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

2-(Dimethylamino)-4-hydroxybenzamide is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(dimethylamino)-4-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-5-6(12)3-4-7(8)9(10)13/h3-5,12H,1-2H3,(H2,10,13)

InChI Key

MNVWYHRTSPFACA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

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